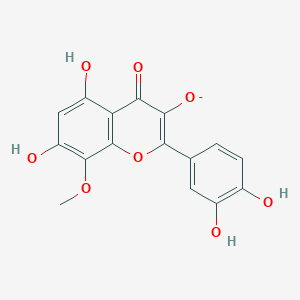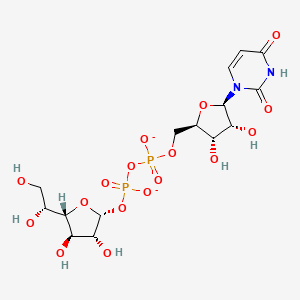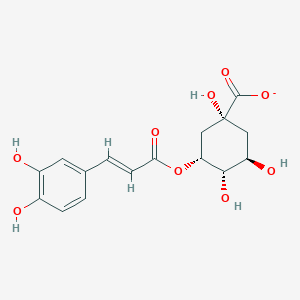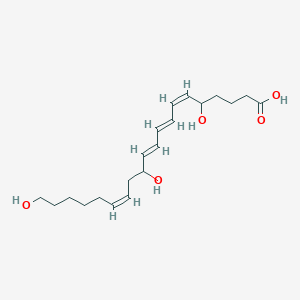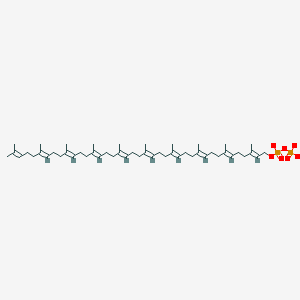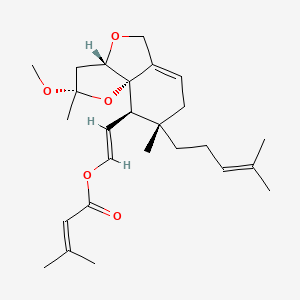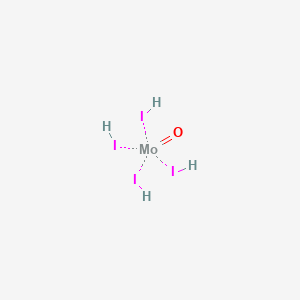
tetraiodidooxidomolybdate(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraiodo(oxo)molybdate(1-) is an iodooxometallate anion and a molybdenum coordination entity.
Wissenschaftliche Forschungsanwendungen
Copper Chelation in Cancer Therapy
Tetraiodidooxidomolybdate(V), under its alternate name Tetrathiomolybdate (TM), is recognized for its role in copper chelation and NF-κB inhibition, making it a novel anti-cancer and anti-angiogenic agent. It has shown efficacy in preclinical and animal models, particularly in the context of solid tumors, with Phase I and II clinical trials demonstrating promising results and a favorable toxicity profile. The potential of copper lowering as an anti-angiogenic strategy in cancer chemoprevention is highlighted, although further investigation is necessary in this area (Khan & Merajver, 2009).
Antiangiogenic Strategy in Cancer
TM’s role extends to its usage as an anticopper agent, initially developed for Wilson's disease. It forms a stable complex with serum albumin and copper, inhibiting cellular copper uptake. This property has been leveraged in cancer treatment, with studies indicating that TM can prevent the development of visible cancers in animal models and inhibit tumor growth. It targets multiple angiogenic cytokines, potentially offering a more comprehensive approach to antiangiogenic therapy compared to treatments targeting single agents (Brewer, 2005).
Catalytic Applications
Research also points to the use of TM in catalyzing the deoxydehydration of glycols to olefins, with studies suggesting moderate to excellent yields using specific catalysts like tetrabutylammonium dioxovanadium(V)dipicolinate (Chapman & Nicholas, 2013).
Eigenschaften
Produktname |
tetraiodidooxidomolybdate(V) |
|---|---|
Molekularformel |
H4I4MoO |
Molekulargewicht |
623.6 g/mol |
IUPAC-Name |
oxomolybdenum;tetrahydroiodide |
InChI |
InChI=1S/4HI.Mo.O/h4*1H;; |
InChI-Schlüssel |
BJEUNYIAAJEXBP-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Mo].I.I.I.I |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid](/img/structure/B1264635.png)



